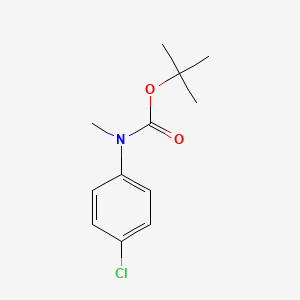

Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-chlorophenyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPDSDFBJXPMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism:

- Base Activation : A base deprotonates the amine, forming a nucleophilic species.

- Boc Group Transfer : Boc₂O reacts with the amine to form the carbamate bond.

- Reagents :

- 4-Chloro-N-methylaniline (1.0 equiv)

- Boc₂O (1.2–1.5 equiv)

- Base: Triethylamine, DMAP, or sodium bicarbonate (1.5–2.0 equiv)

- Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or glycerol

- Conditions : Stir at 0–25°C for 2–8 hours.

- Workup : Extract with organic solvent, wash with water, and purify via recrystallization or chromatography.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–98% | |

| Reaction Time | 2–6 hours | |

| Preferred Solvent | DCM/THF |

Catalytic Methods for Enhanced Efficiency

Ultrasonic-Assisted Synthesis with Sulfated Polyborate Catalyst

This green chemistry approach minimizes reaction time and improves yields ():

- Catalyst : Sulfated polyborate (5–10 mol%).

- Conditions : Solvent-free, ultrasonic irradiation (40 kHz), 25–40°C.

- Yield : 92–95% in 15–30 minutes.

Thiamine Hydrochloride as Organocatalyst

Thiamine HCl enables chemoselective Boc protection under mild conditions ():

- Catalyst : Thiamine HCl (5 mol%).

- Conditions : Solvent-free, 25°C, 1–2 hours.

- Yield : 89–94%.

Industrial-Scale Production via Continuous Flow Systems

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety ():

- Reactor Type : Tubular or microfluidic.

- Conditions :

- Temperature: 50–80°C

- Residence Time: 10–30 minutes

- Solvent: Methanol or trifluoroethanol (TFE)

- Yield : >90% with minimal byproducts.

Alternative Route via Carbamoyl Chloride Intermediate

A less common method involves generating a carbamoyl chloride intermediate ():

- Step 1 : React 4-chloro-N-methylaniline with triphosgene (0.5 equiv) in DCM at −78°C.

- Step 2 : Quench with tert-butanol in the presence of DMAP.

Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 75–82% | |

| Purity | >95% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Boc₂O + Base | High yield, scalable | Requires stoichiometric base | 85–98% |

| Ultrasonic Catalysis | Solvent-free, rapid | Specialized equipment needed | 92–95% |

| Continuous Flow | Industrial scalability | High initial setup cost | >90% |

| Carbamoyl Chloride | Useful for sensitive substrates | Multi-step, lower yield | 75–82% |

Critical Reaction Parameters

Solvent Selection

Temperature Optimization

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the carbamate group into an amine group. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the 4-chlorophenyl group is replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like sodium azide.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sodium azide, and other nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted carbamates with different functional groups.

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate is primarily used as a reagent in organic synthesis. Its applications include:

- Synthesis of Protected Amines : This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals. The protection of amines allows for selective reactions without interference from the amino group .

- Formation of Tetrasubstituted Pyrroles : It has been employed in synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry due to their diverse biological activities. The functionalization at the C-3 position with ester or ketone groups enhances the versatility of these compounds for further chemical transformations .

Agricultural Applications

This compound also finds significant use in agriculture:

- Pesticide Development : This compound is a derivative of 4-chlorophenyl-N-methylcarbamate, which is known for its insecticidal properties. As a carbamate pesticide, it functions by inhibiting acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses and ultimately causing paralysis in target pests .

- Systemic Treatment Efficacy : Certain carbamates, including those related to this compound, can be translocated within plants, making them effective systemic treatments against various agricultural pests .

Toxicological Insights

Understanding the toxicological profile of this compound is essential for its safe application:

- Cholinesterase Inhibition : As a cholinesterase inhibitor, this compound poses risks of neurotoxicity. It can lead to symptoms such as excessive salivation and muscle spasms at higher exposure levels, although it is not classified as a carcinogen .

- Environmental Considerations : The environmental impact of pesticide residues from this compound necessitates careful assessment to mitigate risks associated with cumulative exposure from multiple pesticide residues in food sources .

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-chlorophenyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can lead to the disruption of metabolic pathways and physiological processes in target organisms.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the molecular features of Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate with two structurally related carbamates from published sources:

Key Observations:

Substituent Effects on Nitrogen: The target compound features N-methyl and N-(4-chlorophenyl) groups, which balance steric bulk and electronic effects. In contrast, Tert-butyl (4-chlorophenethyl)carbamate has a phenethyl linker between the nitrogen and the chlorophenyl ring. This increases hydrophobicity and may enhance membrane permeability in biological systems but reduces electronic conjugation with the carbamate. The methanesulfonyl group in tert-butyl N-methanesulfonyl-N-[(4-methylphenyl)methyl]carbamate is a strong electron-withdrawing substituent, likely stabilizing the carbamate against nucleophilic attack but increasing acidity of adjacent protons.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~243.7 vs. 255.74 and 299.39) suggests higher solubility in polar solvents compared to the analogs.

- The methanesulfonyl-containing analog has the highest molar mass (299.39), likely reducing solubility in aqueous media but improving stability in organic phases.

The 4-methylbenzyl group in the second analog provides steric hindrance and electron-donating effects, which may slow hydrolysis rates compared to the target compound.

Reactivity and Stability

- Acid/Base Stability :

Tert-butyl carbamates are generally stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane). The 4-chlorophenyl group in the target compound may enhance susceptibility to acid hydrolysis due to electron withdrawal, whereas the methanesulfonyl group in could further stabilize the carbamate through resonance effects . - Oxidative/Reductive Stability :

The chlorophenyl and methylbenzyl substituents are resistant to oxidation, but the methanesulfonyl group in may decompose under strong reducing conditions.

Biological Activity

Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate, a member of the carbamate class of compounds, has garnered attention for its diverse biological activities, particularly in neuropharmacology and environmental toxicology. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which influences its interaction with biological systems. The molecular formula is , and it exhibits properties typical of carbamates, including reversible inhibition of acetylcholinesterase (AChE) and potential neurotoxicity.

The primary mechanism through which this compound exerts its biological effects is via the inhibition of AChE. This enzyme is crucial for the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission but also result in toxicity at elevated concentrations.

Biological Activity

- Neurotoxicity :

-

Protective Effects Against Neurodegeneration :

- Some derivatives of carbamates have demonstrated protective effects against neurodegenerative conditions. For instance, related compounds have shown potential in reducing oxidative stress markers and inflammatory cytokines in models of Alzheimer's disease, suggesting that modifications to the carbamate structure can yield neuroprotective effects .

-

Environmental Impact :

- The biodegradation pathways of carbamates like this compound have been studied extensively. Research indicates that these compounds can undergo microbial hydrolysis in aquatic environments, leading to the accumulation of less toxic metabolites . This biotransformation is crucial for understanding their ecological impact.

Case Study 1: Neurotoxicity Assessment

A study conducted on male rats exposed to various N-methyl carbamate pesticides revealed dose-dependent effects on AChE activity. The results indicated that this compound significantly inhibited AChE at concentrations above 10 mg/kg, correlating with observable behavioral changes such as hyperactivity and tremors .

Case Study 2: Protective Mechanisms in Neurodegeneration

In vitro studies using astrocyte cultures treated with β-amyloid peptide showed that certain derivatives of this compound could reduce TNF-α levels and oxidative stress markers. These findings suggest a potential therapeutic role for modified carbamates in mitigating neuroinflammation associated with Alzheimer's disease .

Data Summary

Q & A

Q. What synthetic routes are recommended for synthesizing tert-butyl N-(4-chlorophenyl)-N-methylcarbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate. A base such as triethylamine facilitates the reaction between the amine precursor (e.g., 4-chlorophenyl-N-methylamine) and tert-butyl chloroformate in a solvent like dichloromethane or tetrahydrofuran. Reaction conditions include ambient temperature and inert atmosphere to prevent side reactions .

Q. Key Reaction Parameters

| Component | Details |

|---|---|

| Reagents | tert-Butyl chloroformate, triethylamine |

| Solvent | Dichloromethane or THF |

| Temperature | Room temperature (~25°C) |

| Reaction Time | 4–12 hours (monitored by TLC) |

Q. What safety precautions are critical during handling?

Although not classified as hazardous, standard laboratory safety protocols apply:

Q. Which spectroscopic methods are used for structural characterization?

- NMR spectroscopy : H and C NMR confirm carbamate linkage and substituent positions.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (255.74 g/mol).

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine.

- Base strength : Stronger bases (e.g., DMAP) may accelerate carbamate formation.

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during exothermic steps.

- Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product efficiently .

Q. How do structural modifications influence biological activity in derivatives?

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring may enhance receptor binding.

- Carbamate stability : tert-Butyl groups improve hydrolytic stability compared to methyl carbamates, prolonging in vivo activity.

- Thiazole incorporation : Analogous compounds with heterocycles (e.g., thiazole) show improved anticancer activity in preclinical models .

Q. How can researchers address discrepancies in reported physical properties?

- Experimental validation : Measure missing properties (e.g., melting point) via differential scanning calorimetry (DSC).

- Computational modeling : Use software (e.g., Gaussian) to predict logP, solubility, and stability under varying pH.

- Cross-referencing : Compare data with PubChem or peer-reviewed studies to identify consensus values .

Q. What strategies mitigate instability during long-term storage?

Q. How can researchers resolve contradictory biological activity data?

- Dose-response studies : Establish concentration-dependent effects using cell viability assays (e.g., MTT).

- Metabolic stability assays : Test hepatic microsome stability to rule out rapid degradation in vitro.

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Gaps and Future Directions

- Physicochemical data : Experimental determination of logP, pKa, and aqueous solubility is needed for pharmacokinetic modeling.

- Mechanistic studies : Elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors) via X-ray crystallography or cryo-EM.

- Toxicological profiling : Conduct in vivo toxicity studies to assess safety margins for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.